
(Diphenylphosphanyl)(2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphanyl)(2-nitrophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a diphenylphosphanyl group and a 2-nitrophenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphanyl)(2-nitrophenyl)methanone typically involves the reaction of diphenylphosphine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction proceeds as follows:
Ph2P-H+O2N-C6H4COCl→Ph2P-C6H4NO2CO+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (Diphenylphosphanyl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzophenones.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphanyl)(2-nitrophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (Diphenylphosphanyl)(2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (Diphenylphosphoryl)(2-nitrophenyl)methanol
- (2-Nitrophenyl)methanol derivatives
Comparison: (Diphenylphosphanyl)(2-nitrophenyl)methanone is unique due to the presence of both diphenylphosphanyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
40841-66-5 |
|---|---|
Molekularformel |
C19H14NO3P |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
diphenylphosphanyl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H14NO3P/c21-19(17-13-7-8-14-18(17)20(22)23)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
ROTXZDXFIFXWJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




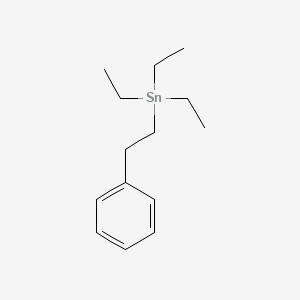
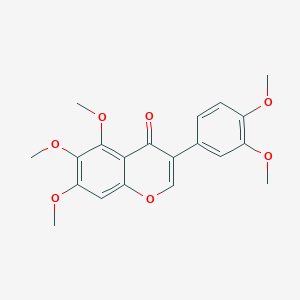
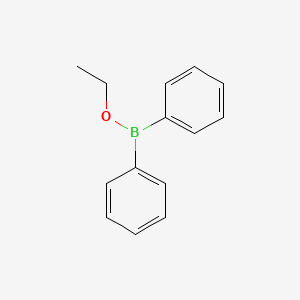
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)

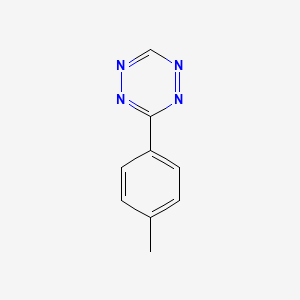
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
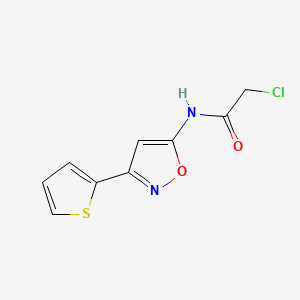



![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
